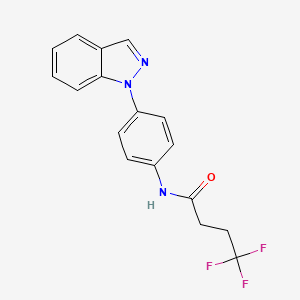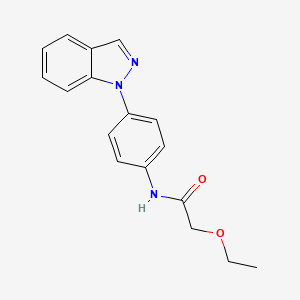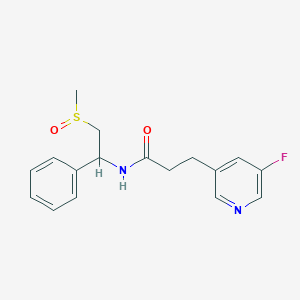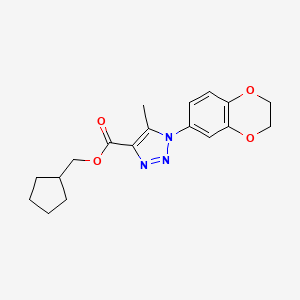
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: The final step involves coupling the indazole derivative with a trifluoromethylated propanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry:
Agriculture: The compound can be used in the development of agrochemicals due to its stability and bioactivity.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the indazole moiety interacts with the active site of the target enzyme, inhibiting its activity. This dual interaction can disrupt key biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-N-(2-iodophenyl)-2-(trifluoromethyl)propanamide
Comparison:
- Uniqueness: The presence of the indazole moiety in 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide distinguishes it from other similar compounds. This moiety contributes to its unique electronic properties and potential biological activity.
- Applications: While similar compounds may also have applications in medicinal chemistry and material science, the specific structure of this compound makes it particularly suitable for enzyme inhibition and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)9-15(23)21-12-5-7-13(8-6-12)22-14-4-2-1-3-11(14)10-20-22/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGLGBTMPFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-tert-butyl-6-[(3-nitrophenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7423504.png)


![(4-Fluorophenyl)-[1-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-4-yl]methanol](/img/structure/B7423521.png)
![Dimethyl 3-methyl-5-[[4-(phenylcarbamoyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7423528.png)
![2-[1-(4-fluorophenyl)benzimidazol-2-yl]sulfanyl-N-(4-methylsulfonylphenyl)acetamide](/img/structure/B7423535.png)
![3-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-4-methoxy-N-methylbenzamide](/img/structure/B7423551.png)
![1-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7423568.png)
![4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7423574.png)

![2-[1-[2-(Dimethylamino)-2-(3-methylimidazol-4-yl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7423598.png)

![(3-Chloro-1-benzothiophen-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7423608.png)
